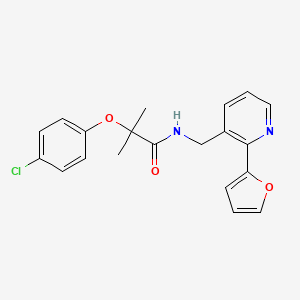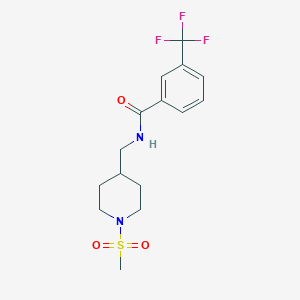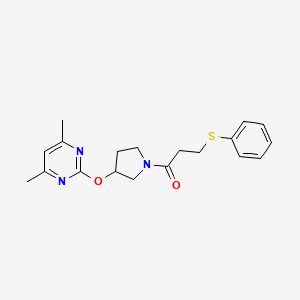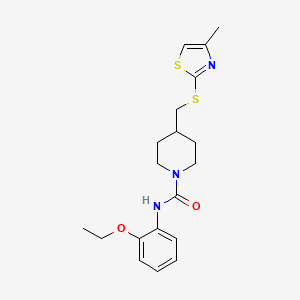
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase, which is a key regulator of cell division. The compound was first synthesized in 2006, and since then, it has been extensively studied for its potential applications in cancer research.
Mécanisme D'action
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide works by binding to the ATP-binding site of Aurora A kinase, which prevents its activation and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been shown to have selective inhibitory effects on Aurora A kinase, with little or no activity against other kinases. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical models, 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been shown to induce tumor regression and inhibit metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its low yield in synthesis, which can make it expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study its effects on other types of cancer, such as leukemia or lymphoma. Additionally, further studies are needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide and improve its yield.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The final product is obtained through a reaction between 2-(4-chlorophenoxy)acetamide and 2-(furan-2-yl)pyridine-3-methanol, followed by a series of purification steps. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been studied for its potential applications in cancer research, particularly in the treatment of solid tumors. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been shown to be effective in preclinical models of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)23-13-14-5-3-11-22-18(14)17-6-4-12-25-17/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYMDBRPUTUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)


![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)




![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2785369.png)